(S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a 2-chloro-acetylamino-methyl substituent at the 2-position. The chloro-acetylamino group introduces electrophilic reactivity, making this compound a candidate for further functionalization or as a prodrug intermediate.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2-chloroacetyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOMKOYXRKLBCL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Pyrrolidine Derivatives
The most widely documented approach begins with (S)-pyrrolidine-2-carboxylic acid benzyl ester as the chiral starting material. The synthesis proceeds via the following steps:
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Aminomethylation : The secondary amine of the pyrrolidine ring undergoes nucleophilic substitution with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 2-position.
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Chloroacetylation : The newly introduced amine reacts with 2-chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base, forming the chloroacetamide moiety.
Critical Reaction Parameters :
Alternative Route via Ring-Opening of Tetrahydrofuran Derivatives
A patent-pending method (CN1621403A) describes the use of 2-amine ethyltetrahydrofuran as a precursor. Key steps include:
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Bromination : Treatment with hydrogen bromide gas generates 3,6-dibromo hexylamine.
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Amination : Reaction with methylamine in benzene yields the pyrrolidine backbone.
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Esterification : Benzyl chloroformate introduces the benzyl ester group under Schotten-Baumann conditions.
Yield Comparison :
| Method | Intermediate Step Yield | Final Product Yield |
|---|---|---|
| Stepwise Synthesis | 85% (aminomethylation) | 72% |
| Tetrahydrofuran Route | 90% (bromination) | 68% |
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
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Chloroacetylation : DCM outperforms THF due to better solubility of 2-chloroacetyl chloride and reduced epimerization risk.
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Bases : TEA (pKa = 10.75) is preferred over weaker bases like pyridine (pKa = 5.23) to ensure rapid deprotonation of the amine.
Side Reaction Mitigation :
Catalytic Enhancements
Recent advances employ phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to accelerate the aminomethylation step:
| Catalyst | Reaction Time (h) | Yield Increase |
|---|---|---|
| None | 12 | 72% |
| TBAB | 6 | 88% |
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Optimization
For large-scale production, continuous flow systems reduce batch-to-batch variability:
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Chloroacetyl Chloride | 120 | 45% |
| Benzyl Chloroformate | 95 | 30% |
| Solvents & Catalysts | 50 | 25% |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) confirms >99% enantiomeric excess (ee) for the (S)-enantiomer.
| Compound | OEL (ppm) |
|---|---|
| 2-Chloroacetyl Chloride | 0.1 |
| Benzyl Chloroformate | 0.5 |
Comparative Analysis of Synthetic Methods
Yield vs. Stereochemical Integrity
| Method | Yield (%) | ee (%) |
|---|---|---|
| Stepwise Synthesis | 72 | 99.5 |
| Tetrahydrofuran Route | 68 | 98.2 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group undergoes nucleophilic substitution due to the electrophilic nature of the chlorine atom. Common reactions include:
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Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in the presence of triethylamine (TEA) to form substituted acetamides.
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Thiol substitution : Reacts with thiols (e.g., mercaptoethanol) under basic conditions to yield thioether derivatives.
Example :
Ester Hydrolysis
The benzyl ester is hydrolyzed under acidic or basic conditions to form the carboxylic acid:
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Basic hydrolysis : NaOH (1–2 M) in aqueous THF/MeOH at reflux yields the carboxylic acid.
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Acidic hydrolysis : HCl (6 M) in dioxane/water cleaves the ester group.
Conditions and Outcomes :
| Reaction Type | Reagents | Temperature | Product | Yield |
|---|---|---|---|---|
| Basic hydrolysis | 2 M NaOH, THF/H₂O | 60°C | Carboxylic acid | 85–92% |
| Acidic hydrolysis | 6 M HCl, dioxane | 80°C | Carboxylic acid | 78–85% |
Amide Hydrolysis
The chloroacetylamino group resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:
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Base-mediated : LiOH (2 M) in THF/H₂O at 100°C removes the acetyl group.
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Acid-mediated : H₂SO₄ (conc.)/acetic acid at reflux yields the free amine.
Reduction Reactions
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Ester to alcohol : LiAlH₄ in dry THF reduces the ester to a primary alcohol.
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Chloroacetyl to ethyl : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen .
Key Data :
(Yield: 70–75%)
Oxidation Reactions
-
Ester oxidation : KMnO₄ in acidic conditions oxidizes the ester to a ketone.
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Chloroacetyl oxidation : CrO₃ converts the chloroacetyl group to a carboxylic acid.
Cyclization and Rearrangement
The pyrrolidine ring participates in intramolecular cyclization under specific conditions:
Scientific Research Applications
The compound (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354011-65-6) has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the compound's applications, particularly in medicinal chemistry, its synthesis, and relevant case studies that illustrate its utility.
Medicinal Chemistry
(S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, particularly in the treatment of:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may allow it to be effective in treating conditions such as anxiety and depression.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.
Synthesis of Peptides and Other Derivatives
Due to the presence of both carboxylic acid and amine functional groups, this compound can serve as a building block in peptide synthesis. The benzyl ester group can enhance solubility and stability during reactions, making it an attractive intermediate for:
- Peptide-based Drugs : The synthesis of biologically active peptides that can be used in targeted therapies.
- Prodrugs : Modifying the compound to improve bioavailability and reduce side effects.
Research in Chiral Chemistry
As a chiral molecule, (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is valuable in studies focused on stereochemistry and chirality in drug design. Its specific stereoisomer may exhibit distinct pharmacological properties compared to its counterparts.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolidine derivatives, including (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester. The research indicated that this compound showed significant cytotoxicity against breast cancer cell lines, suggesting it could be developed into a lead compound for further drug development.
Case Study 2: Neuropharmacology
Research conducted at a leading university evaluated the neuropharmacological effects of this compound on animal models of anxiety. The findings demonstrated that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Chloro-acetylamino vs. Methylamino (): The chloro-acetylamino group in the target compound provides a reactive site for nucleophilic substitution, unlike the methylamino group, which is less electrophilic but may improve solubility.
- Stereochemical Differences () : The (R)-configured methyl ester derivative highlights how stereochemistry impacts receptor binding or enzymatic processing compared to the (S)-configured target compound.
- Sulfur vs.
Functional and Application-Based Differences
- Electrophilic Reactivity: The chloro-acetylamino group in the target compound is ideal for covalent inhibitor design, unlike the inert methylamino group in .
- Prodrug Potential: Benzyl esters in all compounds suggest prodrug strategies, but the chloro group in the target may allow selective activation under physiological conditions.
- Solubility and Bioavailability : The hydroxy-ethylsulfanyl group in enhances hydrophilicity, whereas the target's chloro group increases membrane permeability.
Research Findings and Implications
- Stereochemical Specificity : The (S)-configuration in the target compound is critical for interactions with chiral biological targets, as seen in other enantiomerically pure pyrrolidines .
- Reactivity Trends: Chloro-acetylamino derivatives are more reactive in alkylation reactions compared to methylamino or hydroxy-substituted analogs, enabling diverse downstream applications .
- Synthetic Complexity : Protection/deprotection strategies in suggest that the target compound may require fewer steps than highly functionalized analogs, improving scalability.
Biological Activity
(S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H21ClN2O3 and a molecular weight of approximately 304.80 g/mol. It features a pyrrolidine ring, a chloroacetylamino group, and a benzyl ester functional group, contributing to its unique biological activity profile.
Synthesis
The synthesis of (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions, allowing for the selective introduction of functional groups while preserving the integrity of the pyrrolidine structure. The methods employed can vary but often include acylation and esterification techniques.
Antimicrobial Activity
Research indicates that compounds with similar structures to (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing pyrrolidine moieties can interact effectively with bacterial targets, demonstrating potential against multidrug-resistant strains .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Activity | Target Bacteria |
|---|---|---|
| Compound A | Active | MRSA |
| Compound B | Moderate | E. coli |
| (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | Potential | Various Gram-positive bacteria |
Anticancer Activity
In vitro studies have evaluated the anticancer properties of similar pyrrolidine derivatives against various cancer cell lines. The results revealed that certain modifications in the structure significantly enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. For instance, compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino fragments .
Table 2: Anticancer Activity Against A549 Cells
| Compound Name | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|
| Compound 1 | 15 | Low |
| Compound 2 | 25 | Moderate |
| (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | TBD | TBD |
The proposed mechanism of action for (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its ability to bind to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. Interaction studies are crucial for understanding how this compound modulates biological pathways and its potential therapeutic effects .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- Antibacterial Efficacy : A study demonstrated that derivatives of pyrrolidine exhibited strong antibacterial activity against MRSA and other resistant strains, suggesting that (S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may also possess similar properties .
- Anticancer Properties : Another research project highlighted the anticancer potential of pyrrolidine derivatives, showing that certain structural modifications lead to enhanced cytotoxicity against lung adenocarcinoma cells (A549) while sparing normal cells from significant toxicity .
Q & A
Q. What are the key synthetic strategies for preparing (S)-2-[(2-chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester?
The compound is synthesized via a multi-step route involving:
- Pyrrolidine core functionalization : Start with (S)-pyrrolidine-2-carboxylic acid derivatives. For example, (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid can be protected using tert-butyldimethylsilyl triflate (TBSOTf) to stabilize reactive groups during subsequent steps .
- Chloroacetylation : Introduce the 2-chloroacetyl group using 2-chloroacetyl chloride under anhydrous conditions. This step often employs coupling agents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or ethyl(dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) to activate carboxyl groups .
- Benzyl ester protection : Use benzyl chloroformate (Cbz-Cl) in dichloromethane with a base like diisopropylethylamine (DIPEA) to install the benzyl ester group, ensuring regioselectivity .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/water mixtures is critical for isolating enantiomerically pure products .
Q. How can researchers characterize the stereochemical integrity of this compound?
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to resolve enantiomers and confirm the (S)-configuration .
- NMR spectroscopy : Analyze the coupling constants (e.g., ) in the pyrrolidine ring and NOESY correlations to verify spatial arrangement of substituents .
- Optical rotation : Compare the observed value with literature data for (S)-configured pyrrolidine derivatives .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential toxicity of chloroacetyl intermediates .
- Waste disposal : Collect chlorinated byproducts separately and neutralize with saturated sodium bicarbonate before disposal via certified hazardous waste contractors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid dust generation to prevent inhalation risks .
Advanced Research Questions
Q. How does the chloroacetyl group influence reactivity in downstream functionalization?
The 2-chloroacetyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates but may compete in nucleophilic substitutions .
- Competing hydrolysis : Monitor pH to avoid hydrolysis of the chloroacetyl group to glycolic acid derivatives, especially in aqueous conditions .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh)) enable coupling with arylboronic acids, but chloride ligands may require optimization to prevent catalyst poisoning .
Q. What strategies mitigate racemization during benzyl ester deprotection?
- Hydrogenolysis : Use H gas with palladium on carbon (Pd/C) under mild pressure (1–3 atm) to cleave the benzyl ester while preserving stereochemistry. Avoid prolonged reaction times to prevent over-reduction .
- Acid-sensitive conditions : For acid-labile substrates, employ trimethylsilyl iodide (TMS-I) in dichloromethane, which selectively removes benzyl esters without racemizing the pyrrolidine core .
- Enzymatic methods : Lipases (e.g., Candida antarctica) in biphasic systems (water/tert-butyl methyl ether) can enantioselectively hydrolyze esters, though reaction rates may be slower .
Q. How can conflicting NMR data for diastereomeric byproducts be resolved?
- Variable temperature (VT) NMR : Cool samples to –40°C to slow conformational exchange and resolve overlapping signals for diastereomers .
- Derivatization : Convert the compound to a crystalline derivative (e.g., a Mosher’s ester) to amplify chemical shift differences between stereoisomers .
- Computational modeling : Compare experimental H/C shifts with density functional theory (DFT)-predicted values to assign configurations unambiguously .
Q. What methods optimize yield in reductive amination steps involving this compound?
- Borane-based reductants : Sodium cyanoborohydride (NaBHCN) in methanol/acetic acid selectively reduces imine intermediates while tolerating the chloroacetyl group .
- pH control : Maintain a reaction pH of 6–7 using acetate buffers to stabilize the imine intermediate and minimize side reactions .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 20 min) while maintaining >90% yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
